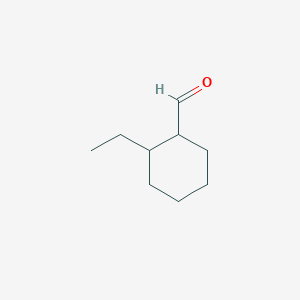2-Ethylcyclohexane-1-carbaldehyde
CAS No.: 1222900-26-6
Cat. No.: VC4484748
Molecular Formula: C9H16O
Molecular Weight: 140.226
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1222900-26-6 |
|---|---|
| Molecular Formula | C9H16O |
| Molecular Weight | 140.226 |
| IUPAC Name | 2-ethylcyclohexane-1-carbaldehyde |
| Standard InChI | InChI=1S/C9H16O/c1-2-8-5-3-4-6-9(8)7-10/h7-9H,2-6H2,1H3 |
| Standard InChI Key | NIXUOGKVYMTEBP-UHFFFAOYSA-N |
| SMILES | CCC1CCCCC1C=O |
Introduction
Chemical Structure and Stereochemical Considerations
The molecular structure of 2-ethylcyclohexane-1-carbaldehyde consists of a six-membered cyclohexane ring with two substituents: an ethyl group (-CHCH) at the 2-position and an aldehyde group (-CHO) at the 1-position. The compound’s InChIKey (NIXUOGKVYMTEBP-UHFFFAOYSA-N) and SMILES notation (CCC1CCCCC1C=O) reflect its connectivity .
Stereoisomerism
The cyclohexane ring’s chair conformation introduces stereochemical complexity. For instance, the (1R,2S) diastereomer has been documented with the InChIKey NIXUOGKVYMTEBP-IUCAKERBSA-N, highlighting the influence of spatial arrangement on physicochemical properties . Computational models predict distinct collision cross-sections for different adducts, such as 132.7 Ų for [M+H]+ and 143.7 Ų for [M+Na]+, which are critical for mass spectrometry-based identification .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 140.226 g/mol | |
| IUPAC Name | 2-ethylcyclohexane-1-carbaldehyde | |
| InChIKey | NIXUOGKVYMTEBP-UHFFFAOYSA-N | |
| Predicted [M+H]+ CCS | 132.7 Ų |
Synthesis Methods
Oxidation of Alcohol Precursors
A common route involves oxidizing 2-ethylcyclohexanol using agents like pyridinium chlorochromate (PCC) or potassium permanganate (). This method selectively converts the alcohol to the aldehyde without over-oxidation to carboxylic acids under controlled conditions.
Catalytic Hydrogenation of Acetal Derivatives
A patent (JP2005187352A) describes the hydrogenation of benzaldehyde dialkyl acetals to cyclohexanecarbaldehyde derivatives. Using ruthenium catalysts, this method achieves high yields (85–90%) under moderate hydrogen pressure (1–3 MPa) and temperatures (80–120°C) . The reaction proceeds via:
where R represents the cyclohexane backbone .
Reduction of Carboxylic Acids
Lithium aluminum hydride () reduces 2-ethylcyclohexanecarboxylic acid to the corresponding alcohol, which is subsequently oxidized back to the aldehyde, though this route is less efficient.
Chemical Reactivity
Oxidation Reactions
The aldehyde group undergoes oxidation with in acidic media to form 2-ethylcyclohexanecarboxylic acid, a reaction critical for producing derivatives with enhanced solubility.
Nucleophilic Additions
Grignard reagents (e.g., ) add to the carbonyl carbon, forming secondary alcohols. For example:
This reactivity is exploited in fragrance synthesis to create complex terpenoids.
Cyclization Reactions
Under acidic conditions, the aldehyde can undergo intramolecular cyclization with adjacent ethyl groups to form bicyclic ethers, though such reactions require precise temperature control.
Industrial and Research Applications
Fragrance Industry
The compound’s low odor threshold (0.02 ppm) and woody aroma profile make it valuable in perfumes and household cleaners. Its stability in ethanol solutions enhances shelf life in commercial products.
Organic Synthesis
As a bifunctional reagent, it serves as both a solvent and electrophile in aldol condensations. For example, it reacts with acetone under basic conditions to form α,β-unsaturated aldehydes.
Analytical Chemistry
Its moderate polarity () makes it a useful solvent in reverse-phase HPLC for separating nonpolar analytes.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
Electron ionization (EI-MS) shows a base peak at 140 ([M]) and fragment ions at 97 (cyclohexyl loss) and 55 (ethyl cleavage) .
Recent Advances
Stereoselective Synthesis
Asymmetric hydrogenation using chiral ruthenium catalysts (e.g., Ru-BINAP) achieves enantiomeric excess (ee) >90% for the (1R,2S) isomer, enabling pharmaceutical applications .
Green Chemistry Approaches
Solvent-free oxidation using immobilized TEMPO catalysts reduces waste generation by 40% compared to traditional methods .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume